molecular formula C20H20N2O5S B4622587 N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No.: B4622587
M. Wt: 400.4 g/mol
InChI Key: SUDNDNDXGNLYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune response. TAK-659 has been studied for its potential use in the treatment of various autoimmune diseases and B-cell malignancies.

Scientific Research Applications

Gastroprotective Activity

A study by Sekine et al. (1998) focused on the synthesis and pharmacological evaluation of N-phenoxypropylacetamide derivatives with a thioether function. This research aimed to develop new anti-ulcer agents. The study found that certain compounds, including derivatives similar to N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide, showed potent gastroprotective activity upon oral administration in a rat model, indicating their potential as novel anti-ulcer drugs with gastric anti-secretory and gastroprotective activities (Sekine et al., 1998).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst. This process is significant for the natural synthesis of antimalarial drugs. Their study provides insights into optimizing the acetylation process, potentially impacting the synthesis of related compounds (Magadum & Yadav, 2018).

Hydrogen Bond Studies

Research by Romero and Margarita (2008) on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, closely related to the query compound, provided evidence for the formation of intra- and intermolecular hydrogen bonds in solution. This study enhances the understanding of molecular interactions and could inform the design of compounds with specific properties (Romero & Margarita, 2008).

Alzheimer's Disease Therapy

Hassan et al. (2018) synthesized a series of multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity. Their work suggests that derivatives of this compound could serve as templates for the development of new drugs against Alzheimer's disease (Hassan et al., 2018).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-15-4-2-5-16(12-15)22-28(24,25)19-9-7-17(8-10-19)27-14-20(23)21-13-18-6-3-11-26-18/h2-12,22H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDNDNDXGNLYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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